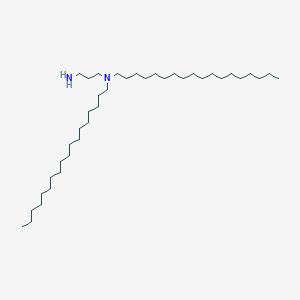
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is a compound that belongs to the class of esters. It is derived from proline, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester typically involves the esterification of trans-4-hydroxy-D-proline with ethanol in the presence of an acid catalyst. The benzyloxycarbonyl group is introduced by reacting the amino group of the proline derivative with benzyl chloroformate in the presence of a mild base at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under specific conditions to yield the free amine
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed hydrogenolysis or treatment with strong acids or bases.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Aplicaciones Científicas De Investigación
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is used in various scientific research applications:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of (2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyloxycarbonyl-L-valylglycine ethyl ester
- N-Benzyl-L-proline ethyl ester
- Ethyl benzoate
Uniqueness
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is unique due to its specific structure, which includes a trans-4-hydroxy-D-proline backbone and a benzyloxycarbonyl protecting group. This combination provides unique reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Propiedades
Fórmula molecular |
C15H19NO5 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-ethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3/t12-,13+/m0/s1 |
Clave InChI |
FEPRPINUVNZMRY-QWHCGFSZSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Isopropylphenyl)([6-(2-methoxyethoxy)pyridin-3-yl]methyl)amine](/img/structure/B8518700.png)

![6H-thiazolo[5,4-e]indole-7,8-dione](/img/structure/B8518709.png)








![6-chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B8518750.png)

